molecular formula C18H14N2O5 B11697051 (4Z)-4-(4-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11697051
M. Wt: 338.3 g/mol
InChI Key: SPOGMSFEZKITCF-DHDCSXOGSA-N
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Description

(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylidene group, and a nitrophenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a reagent such as acetic anhydride to form the oxazolone ring.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxazolone derivatives with oxidized functional groups.

    Reduction: Amino-substituted oxazolone derivatives.

    Substitution: Various substituted oxazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the nitro group and the oxazolone ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with distinct structural features and applications.

Uniqueness

(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups and the presence of the oxazolone ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O5/c1-11-3-6-13(10-16(11)20(22)23)17-19-15(18(21)25-17)9-12-4-7-14(24-2)8-5-12/h3-10H,1-2H3/b15-9-

InChI Key

SPOGMSFEZKITCF-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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